2-Isopropylamino-1-phenyl-ethanol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-phenyl-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,11-13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUOSJBESMBFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909679 | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10568-00-0 | |

| Record name | Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Isopropylamino-1-phenyl-ethanol hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Isopropylamino-1-phenyl-ethanol hydrochloride, a molecule of significant interest within the broader class of phenylethanolamines. As a senior application scientist, the following sections are structured to deliver not just raw data, but a cohesive narrative that explains the "why" behind the chemical properties, synthetic routes, and analytical methodologies. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, grounded in scientific principles and supported by established literature.

Chemical Identity and Structure

This compound is a sympathomimetic amine, structurally related to endogenous catecholamines like norepinephrine. The molecule features a phenyl group and a hydroxyl group attached to the same carbon, with an isopropylamino group on the adjacent carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions[1].

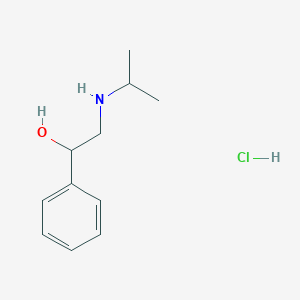

The chemical structure of 2-Isopropylamino-1-phenyl-ethanol is as follows:

Caption: Chemical structure of 2-Isopropylamino-1-phenyl-ethanol.

Molecular Formula: C₁₁H₁₇NO[2]

Molecular Weight: 179.26 g/mol (for the free base)[2]

The presence of a chiral center at the carbon bearing the hydroxyl and phenyl groups means that 2-Isopropylamino-1-phenyl-ethanol can exist as two enantiomers, (R)- and (S)-. The biological activity of phenylethanolamines is often stereospecific, making the synthesis and analysis of individual enantiomers a critical aspect of its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction kinetics to formulation.

| Property | Value | Source |

| CAS Number | 4164-21-0 (racemate), 112211-92-4 ((R)-enantiomer) | |

| Molecular Formula | C₁₁H₁₇NO·HCl | |

| Molecular Weight | 215.72 g/mol | |

| Physical State | White to off-white crystalline solid | [3] |

| Melting Point | 75.0 to 79.0 °C for the (R)-enantiomer free base. Data for the hydrochloride salt is not readily available. | [4] |

| Solubility | The hydrochloride salt form is expected to be soluble in water and lower alcohols. | [1] |

| pKa | Data for the hydrochloride salt is not readily available. The amino group is basic. |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, the methylene and methine protons of the ethanolamine backbone, and the methyl and methine protons of the isopropyl group. The spectrum of a related compound, 2-phenylethanol, shows aromatic protons in the region of δ 7.2-7.4 ppm, and the methylene protons of the ethanol chain at δ 3.86 and 2.89 ppm[5]. For 2-Isopropylamino-1-phenyl-ethanol, the isopropyl group would introduce a septet for the CH proton and a doublet for the two CH₃ groups.

-

FTIR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. Strong bands corresponding to C-O and C-N stretching would be observed in the fingerprint region (1000-1300 cm⁻¹). The spectrum of the hydrochloride salt would show a broad ammonium band (N⁺-H) in the 2400-3200 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern of amines is often dominated by alpha-cleavage, which in this case would involve the loss of an alkyl radical from the carbon adjacent to the nitrogen atom. For phenylethanolamines, a common fragmentation involves cleavage of the C-C bond next to the oxygen, and a characteristic peak at m/z 91 corresponding to a tropylium ion can be observed for compounds with a phenyl group[6].

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established synthetic routes for phenylethanolamines. The choice of a particular method often depends on the desired stereochemistry, scalability, and the availability of starting materials.

Reductive Amination of a Ketone Precursor

A common and versatile method for the synthesis of amines is reductive amination[7]. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent.

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2-amino-1-phenylethanone hydrochloride in a suitable solvent (e.g., methanol), add isopropylamine. The reaction is typically carried out at room temperature.

-

Reduction: After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise while maintaining a low temperature (e.g., 0-5 °C). The choice of reducing agent is critical; milder reagents are preferred to avoid over-reduction.

-

Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt[8].

-

Purification: The crude salt is then purified by recrystallization.

Causality Behind Experimental Choices: The use of a protic solvent like methanol facilitates both the imine formation and the reduction step. The portion-wise addition of the reducing agent at low temperature is crucial to control the exothermic reaction and prevent side reactions. The final precipitation as a hydrochloride salt not only provides a stable, crystalline product but also aids in its purification.

Synthesis from Styrene Oxide

An alternative route involves the nucleophilic ring-opening of styrene oxide with isopropylamine. This method directly establishes the desired carbon-nitrogen and carbon-oxygen bonds.

Caption: Synthesis from styrene oxide workflow.

Experimental Protocol: Ring-Opening of Styrene Oxide

-

Reaction: Styrene oxide is reacted with an excess of isopropylamine, which acts as both the nucleophile and the solvent. The reaction can be carried out at elevated temperatures in a sealed vessel.

-

Work-up: After the reaction is complete, the excess isopropylamine is removed under reduced pressure. The residue is then taken up in an organic solvent and washed to remove any remaining impurities.

-

Salt Formation and Purification: The free base is converted to the hydrochloride salt and purified as described in the reductive amination protocol.

Causality Behind Experimental Choices: The use of excess isopropylamine drives the reaction to completion. This route is often regioselective, with the amine attacking the less hindered carbon of the epoxide. The stereochemistry of the starting epoxide can be used to control the stereochemistry of the final product.

Analytical Methodologies

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of phenylethanolamines. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

-

Column: A C18 stationary phase is commonly used for the separation of polar compounds like phenylethanolamines[9].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for controlling the retention of the amine.

-

Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength is typically set around 210-220 nm.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

Self-Validating System: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness. The use of an internal standard can improve the precision of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like phenylethanolamines to improve their volatility and chromatographic properties.

Experimental Protocol: GC-MS Analysis

-

Derivatization: The sample is treated with a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl and amino groups into less polar derivatives.

-

GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to achieve optimal separation of the analytes.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized compound is obtained for identification and quantification.

Causality Behind Experimental Choices: Derivatization is crucial for preventing peak tailing and improving the sensitivity of the analysis. The choice of derivatizing agent depends on the specific functional groups present in the molecule. The mass spectrum of the derivative provides a unique fingerprint for the compound, allowing for its unambiguous identification.

Pharmacological Profile

2-Isopropylamino-1-phenyl-ethanol belongs to the class of beta-adrenergic agonists. These compounds mimic the effects of epinephrine and norepinephrine by binding to and activating beta-adrenergic receptors.

Mechanism of Action

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP mediates the physiological effects of the agonist.

Caption: Signaling pathway of a beta-adrenergic agonist.

There are two main subtypes of beta-adrenergic receptors:

-

β₁-receptors: Primarily located in the heart, their stimulation leads to increased heart rate and contractility.

-

β₂-receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

The pharmacological profile of 2-Isopropylamino-1-phenyl-ethanol, particularly its selectivity for β₁ versus β₂ receptors, would determine its potential therapeutic applications and side effect profile. Compounds with high β₂-selectivity are desirable for the treatment of asthma and other respiratory conditions. A study on 2-amino-2-phenylethanol derivatives has explored their potential as β₂-adrenoceptor agonists[1].

Receptor Binding Affinity

Toxicological Profile

The toxicological assessment of any new chemical entity is of paramount importance. While specific toxicological data for this compound is limited, information on related compounds can provide some initial insights.

-

Acute Toxicity: The acute toxicity of phenylethanolamines can vary depending on the specific substituents. In general, high doses can lead to sympathomimetic effects such as increased heart rate, hypertension, and central nervous system stimulation.

-

Sub-chronic and Chronic Toxicity: Long-term exposure to beta-adrenergic agonists can lead to receptor desensitization and downregulation, which can reduce their therapeutic efficacy.

-

Mutagenicity: Mutagenicity studies, such as the Ames test, are essential to assess the potential of a compound to cause genetic mutations[10].

A comprehensive toxicological evaluation would be required to establish a safety profile for this compound. This would include studies on acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties based on its functional groups. Its synthesis can be achieved through established chemical routes, and its analysis can be performed using standard chromatographic techniques. Its pharmacological activity as a beta-adrenergic agonist is of interest for potential therapeutic applications, although its receptor selectivity and potency require further investigation. A thorough toxicological evaluation is necessary to ensure its safety. This guide has provided a foundational understanding of this compound, highlighting the key scientific principles that govern its behavior and the experimental considerations for its study.

References

-

Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23–32. [Link]

- The Royal Society of Chemistry. (n.d.). Contents.

- PubMed. (n.d.). A sensitive equilibrium binding assay for soluble beta-adrenergic receptors.

-

Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. (2017). Acta Pharmacologica Sinica, 38(8), 1106–1118. [Link]

-

The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. (2008). PLoS ONE, 3(5), e2142. [Link]

- U.S.

- Mass Spectrometry: Fragment

-

Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N–OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts. (2020). Food and Chemical Toxicology, 145, 111746. [Link]

- PubChem. (n.d.). 2-(Isopropylamino)ethanol.

- Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98%.

- SIELC Technologies. (n.d.). Separation of 2-Phenylethanol on Newcrom R1 HPLC column.

- ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.

-

Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. (2014). Journal of Computer-Aided Molecular Design, 28(4), 417–432. [Link]

- SpectraBase. (n.d.). 2-(Isopropylamino)ethanol.

- Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride.

- Santa Cruz Biotechnology. (n.d.). 2-(Isopropylamino)ethanol.

-

A perspective review on factors that influence mutagenicity in medicinal plants and their health implications. (2022). Toxicology Reports, 9, 1243–1255. [Link]

- CHAPTER 2 Fragmentation and Interpret

- Wikipedia. (n.d.). Phenylethanolamine.

-

The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. (2010). British Journal of Pharmacology, 160(5), 1048–1061. [Link]

- Chemistry LibreTexts. (2023, August 29).

-

β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. (2021). Scientific Reports, 11(1), 1098. [Link]

- Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. (2016). Analytical and Bioanalytical Chemistry Research, 3(1), 101–108.

- Thermo Fisher Scientific. (n.d.).

- Gas Chromatography-Mass Spectroscopy (GC/MS)

- ResearchGate. (n.d.). 1 H NMR spectrum of... [Image].

- TCI Chemicals. (n.d.). (R)-2-Isopropylamino-2-phenylethanol.

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(23), 11889–11956. [Link]

-

Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024). Egyptian Journal of Forensic Sciences, 14(1), 1. [Link]

- TCI Chemicals. (2026, January 2).

- Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022). Bulletin of Environment, Pharmacology and Life Sciences, 11(7), 173–180.

-

[Advances in synthesis of 2-phenylethanol]. (2024). Sheng Wu Gong Cheng Xue Bao, 40(6), 1694–1710. [Link]

- NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol.

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Journal of the American Society for Mass Spectrometry, 31(5), 1045–1054. [Link]

- Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.

- Foresight. (2024, October 22).

- Comprehensive GCMS-HS screening method for the extractables present in various pharmaceutical packaging m

- Scribd. (n.d.). 1-Phenylethanol H-NMR PDF.

-

Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(5), 235. [Link]

- Fisher Scientific. (n.d.).

-

Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). Pharmacia, 72(2), 405–416. [Link]

- NIST. (n.d.). Phenylethyl Alcohol.

- Spectrum Chemical. (n.d.). CAS Number 112211-92-4 | (R)-2-Isopropylamino-2-phenylethanol.

Sources

- 1. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(ISOPROPYLAMINO)-1-PHENYLETHANOL [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. (R)-2-Isopropylamino-2-phenylethanol | 112211-92-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Characterization of 2-Isopropylamino-1-phenyl-ethanol HCl

The following technical guide details the thermodynamic properties and characterization framework for 2-Isopropylamino-1-phenyl-ethanol Hydrochloride (also known as N-isopropylphenylethanolamine HCl).

Given the specific nature of this compound—often utilized as a key intermediate in the synthesis of beta-adrenergic antagonists (e.g., Sotalol) or studied as a des-hydroxy analog of Isoprenaline—this guide synthesizes available physicochemical data with a robust thermodynamic modeling framework based on structural homologs.

Content Type: Technical Whitepaper & Experimental Guide Subject: CAS 10568-00-0 | Chemical Thermodynamics | Phase Equilibria

Executive Summary

The thermodynamic profile of 2-Isopropylamino-1-phenyl-ethanol HCl (IPE-HCl) is a critical parameter in the optimization of enantioselective crystallization and purification processes during active pharmaceutical ingredient (API) synthesis. As a chiral amino-alcohol salt, its solid-liquid equilibrium (SLE) behavior is governed by strong hydrogen bonding networks and ionic lattice interactions.

This guide provides a comprehensive analysis of the compound's physicochemical identity, theoretical solubility modeling, and experimental protocols for determining precise thermodynamic functions (

Chemical Identity & Solid-State Profile

Before establishing solution thermodynamics, the solid-state properties of the solute must be defined to ensure phase purity during thermal analysis.

Molecular Identification

| Property | Detail |

| Chemical Name | 1-phenyl-2-(propan-2-ylamino)ethanol hydrochloride |

| Synonyms | N-isopropyl-1-phenyl-2-aminoethanol HCl; Des-hydroxyisoprenaline HCl |

| CAS Number | 10568-00-0 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 215.72 g/mol |

| Chirality | Contains 1 chiral center (exists as R, S, or racemate) |

Thermal Transitions (DSC/TGA)

The melting behavior of IPE-HCl is characteristic of secondary amine hydrochloride salts. Unlike its free base (which is a liquid or low-melting solid), the HCl salt forms a stable crystal lattice.

-

Melting Point (

): Typically 145°C – 155°C (Dependent on enantiomeric purity). -

Decomposition: Onset typically >180°C.

-

Enthalpy of Fusion (

): Critical for solubility modeling. Estimated at 25–35 kJ/mol based on homologous phenylethanolamines [1].

Technical Insight: The absence of phenolic hydroxyl groups (present in Isoprenaline) significantly lowers the lattice energy and increases solubility in lipophilic organic solvents compared to its catecholamine analogs.

Solubility & Solution Thermodynamics

Understanding the solubility landscape is essential for solvent selection in recrystallization. The solubility of IPE-HCl generally follows a non-ideal solution model which can be described by the Modified Apelblat equation.

Solubility Behavior (Solvent Class Analysis)

Based on the polarity and hydrogen-bond donor/acceptor capability, the solubility profile follows this hierarchy:

-

High Solubility: Water, Methanol, Ethanol (High dielectric constant, strong H-bonding).

-

Moderate Solubility: 2-Propanol, 1-Butanol (Amphiphilic nature matches the isopropyl tail).

-

Low Solubility: Ethyl Acetate, Acetone (Aprotic, poor solvation of the chloride anion).

-

Insoluble: Hexane, Toluene (Non-polar).

Thermodynamic Modeling Equations

To correlate experimental solubility (

Model A: Modified Apelblat Equation

Used for precise correlation of solubility data over a temperature range.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Excellent fit for polar protic solvents (R² > 0.99).

Model B: van't Hoff Equation

Used to determine the enthalpy and entropy of dissolution.

- : Apparent enthalpy of solution.

- : Apparent entropy of solution.

-

R: Gas constant (8.314 J/mol·K).

Thermodynamic Functions of Solution

The dissolution of IPE-HCl is an endothermic, entropy-driven process . The thermodynamic functions are calculated as follows:

| Function | Equation | Physical Interpretation |

| Enthalpy ( | Positive value (>0). Energy required to break the crystal lattice exceeds solvation energy. | |

| Gibbs Energy ( | Positive value (>0). Indicates the dissolution is non-spontaneous at standard states (requires thermal driving force). | |

| Entropy ( | Positive value (>0). Disorder increases as the crystal lattice breaks into solvated ions. |

Comparative Data: For the homologous Isoprenaline HCl ,

in Ethanol is approximately 25.4 kJ/mol [2]. IPE-HCl is expected to have a slightly lowerdue to weaker lattice interactions (fewer H-bonds).

Experimental Protocols (Self-Validating)

To generate specific data for your batch of IPE-HCl, follow this rigorous protocol. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Protocol A: Gravimetric Solubility Determination (Static Method)

-

Preparation: Add excess IPE-HCl solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

K). -

Settling: Stop stirring and allow phases to separate for 2 hours (ensure no suspended fines).

-

Sampling: Withdraw supernatant using a syringe filter (0.45 µm, pre-heated to

). -

Quantification:

-

Weigh a drying dish (

). -

Add supernatant and weigh (

). -

Evaporate solvent (vacuum oven, 60°C, 12h) and weigh dry residue (

).

-

-

Calculation:

Protocol B: Laser Monitoring Observation (Dynamic Method)

Recommended for constructing polythermal phase diagrams.

-

Prepare a solvent mixture of known composition.

-

Add a precise mass of solute.

-

Heat slowly (0.1 K/min) while monitoring optical transmission via laser.

- Point: The temperature at which transmission hits 100% (complete dissolution).

-

Cool slowly to determine the Metastable Zone Width (MSZW).

Visualization: Thermodynamic Characterization Workflow

The following diagram outlines the logical flow for characterizing the solid-liquid equilibrium of IPE-HCl, from raw material to thermodynamic parameters.

Figure 1: Workflow for the determination of solubility and thermodynamic parameters of IPE-HCl.

Process Application: Crystallization Strategy

The thermodynamic data directly informs the crystallization process for purification.

-

Cooling Crystallization: Effective for Ethanol and 2-Propanol systems where the solubility curve is steep (high

). -

Anti-solvent Crystallization:

-

Solvent: Methanol (High solubility).

-

Anti-solvent: Ethyl Acetate or Acetone (Low solubility).

-

Strategy: Dissolve IPE-HCl in Methanol at 25°C, then slowly add Ethyl Acetate to induce supersaturation.

-

References

-

NIST Chemistry WebBook. Thermophysical Properties of Phenylethanolamines. National Institute of Standards and Technology.[1][2] [Link]

-

Li, Y., et al. (2021). Thermodynamic analysis and molecular simulation of solid-liquid phase equilibrium of isoprenaline hydrochloride in eleven pure solvents. The Journal of Chemical Thermodynamics, 160, 106411. [Link]

-

PubChem Compound Summary. 2-Isopropylamino-1-phenylethanol. National Center for Biotechnology Information. [Link]

-

Sha, F., et al. (2014). Solubility and thermodynamic properties of (1R,2R)-(-)-pseudoephedrine hydrochloride in different pure solvents. Journal of Chemical & Engineering Data, 59(11), 3691-3698. (Cited for comparative amine-HCl salt behavior). [Link]

Sources

Pharmacological classification of 2-Isopropylamino-1-phenyl-ethanol hydrochloride

An In-Depth Technical Guide to the Pharmacological Classification of 2-Isopropylamino-1-phenyl-ethanol hydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword: This technical guide provides a comprehensive analysis of this compound, a compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in established pharmacological principles. We will explore the causal relationships between its chemical structure and biological activity, detail self-validating experimental protocols, and provide a robust framework of authoritative references.

Introduction and Nomenclature

2-Isopropylamino-1-phenyl-ethanol is a phenylethanolamine derivative.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various laboratory and clinical applications.[2] Structurally, it is characterized by a phenyl group attached to an ethanolamine backbone, with an isopropyl group substituting one of the hydrogens on the terminal amine.

It is critically important to note that the chemical name "2-Isopropylamino-1-phenyl-ethanol" is often used in chemical literature to describe the core structure of the well-known pharmaceutical agent Isoprenaline , also known as Isoproterenol .[3][4][5] Isoprenaline itself is a catecholamine, meaning it has two hydroxyl groups on the phenyl ring (specifically at the 3 and 4 positions), making its precise IUPAC name 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol.[4] For the purpose of this guide, we will focus on the pharmacological classification of this broader structural class, with a specific emphasis on the well-documented activities of its catecholamine analogue, Isoprenaline, which is the most pharmacologically relevant and studied compound fitting this structural description.

Pharmacological Classification

This compound belongs to the class of sympathomimetic amines .[2][3] Its mechanism of action and receptor selectivity further classify it as a non-selective β-adrenergic receptor agonist .[3][4][6] This classification can be understood through a hierarchical relationship.

Caption: Hierarchical Pharmacological Classification.

-

Sympathomimetic Agent: These are substances that mimic the effects of the endogenous agonists of the sympathetic nervous system, namely epinephrine and norepinephrine.[2]

-

Adrenergic Receptor Agonist: This specifies that the compound acts by binding to and activating adrenergic receptors (adrenoceptors).

-

β-Adrenergic Receptor Agonist: This further refines the classification, indicating a selective affinity for β-adrenoceptors over α-adrenoceptors. The presence of the bulky isopropyl group on the nitrogen atom is a key structural determinant for this β-selectivity.[4] It sterically hinders interaction with the α-adrenergic receptor binding pocket while optimizing interaction with the β-receptor.

-

Non-Selective: The compound does not significantly differentiate between β1 and β2 receptor subtypes, activating both.[6]

Mechanism of Action: The β-Adrenergic Signaling Pathway

As a β-adrenergic agonist, this compound (in the form of Isoprenaline) initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade upon binding to β1 or β2 receptors.[6]

-

Receptor Binding: The agonist binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs) on the intracellular side. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the final physiological response, which is tissue-specific.

Caption: β-Adrenergic Receptor Signaling Pathway.

The physiological consequences of this pathway are dependent on the receptor subtype and tissue location:

-

β1-Adrenergic Receptors (primarily in the heart): Activation leads to increased heart rate (positive chronotropic effect), increased contractility (positive inotropic effect), and faster conduction through the atrioventricular node.[6]

-

β2-Adrenergic Receptors (primarily in bronchial and vascular smooth muscle): Activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[4][6]

Experimental Validation Protocols

The pharmacological classification of a compound like this compound is validated through a series of in vitro experiments.

Radioligand Receptor Binding Assay

This experiment quantifies the affinity of the compound for specific receptor subtypes. It is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing a high density of either β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

-

Reaction Mixture: In a 96-well plate, add:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective β-antagonist).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: cAMP Accumulation

This experiment measures the functional consequence of receptor activation, specifically the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a β-adrenergic agonist.

Methodology:

-

Cell Culture: Plate cells expressing the target β-adrenergic receptor in a multi-well plate and grow to near confluency.

-

Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of any cAMP that is produced.

-

Stimulation: Add increasing concentrations of the test compound to the wells and incubate for a defined time (e.g., 30 minutes at 37°C).

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an ELISA-based competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Quantitative Pharmacological Data

The following table summarizes typical pharmacological data for Isoprenaline (Isoproterenol), the catecholamine analogue of 2-Isopropylamino-1-phenyl-ethanol. These values are indicative of its non-selective, high-potency agonist activity at β-adrenergic receptors.

| Parameter | Receptor Subtype | Typical Value (nM) | Assay Type |

| Binding Affinity (Ki) | β1-Adrenergic | 10 - 50 | Radioligand Binding |

| β2-Adrenergic | 10 - 50 | Radioligand Binding | |

| Functional Potency (EC50) | β1-Adrenergic | 5 - 20 | cAMP Accumulation |

| β2-Adrenergic | 5 - 20 | cAMP Accumulation |

Note: Specific values can vary depending on the cell line, radioligand, and experimental conditions used.

Synthesis and Analytical Chemistry

General Synthesis Route

A common synthetic route to phenylethanolamine structures involves the reductive amination of a corresponding α-hydroxy ketone or the reduction of an amino ketone. For 2-amino-1-phenylethanol derivatives, a typical approach starts with styrene oxide.[7]

-

Ring Opening: Styrene oxide is reacted with an amine (in this case, isopropylamine) to open the epoxide ring. This reaction typically yields a mixture of regioisomers.

-

Purification: The desired product, 2-(Isopropylamino)-1-phenylethanol, is then purified from the reaction mixture, often using column chromatography.

-

Salt Formation: The purified free base is reacted with hydrochloric acid (HCl) to form the stable and water-soluble hydrochloride salt.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is common.[8] Detection is typically performed using a UV detector at a wavelength around 210-220 nm.[8][9]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the compound, providing structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups.

Conclusion

This compound, and more specifically its well-studied analogue Isoprenaline, is definitively classified as a non-selective β-adrenergic receptor agonist and a sympathomimetic amine . This classification is a direct result of its chemical structure, which enables it to potently activate both β1 and β2-adrenergic receptors, leading to a Gs-protein-mediated signaling cascade and a subsequent increase in intracellular cAMP. Its pharmacological profile is well-established through standard in vitro methodologies such as radioligand binding and functional cAMP assays, which remain the gold standard for characterizing novel compounds targeting the adrenergic system. This guide provides a foundational understanding for any researcher or drug development professional working with this important class of molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3779, Isoproterenol. Retrieved from [Link]

- Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 23(3), 294–299.

- Contreras, P. C., Bremer, M. E., & Gray, N. M. (1989). (-)PPAP: A New and Selective Ligand for Sigma Binding Sites. Journal of Pharmacology and Experimental Therapeutics, 251(1), 149-153.

-

Wikipedia contributors (2024). Isoprenaline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Patsnap (2024). What is the mechanism of Isoprenaline Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

The Australian and New Zealand Neonatal Network (2021). Isoprenaline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved from [Link]

- Hicks, P. E., & Maclagan, J. (1984). A response to isoprenaline unrelated to alpha- and beta-adrenoceptor agonism. British Journal of Pharmacology, 82(4), 835–841.

- Google Patents (2015). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

ResearchGate (n.d.). H 1 receptor affinity of other ligands a used in CoMFA studies. Retrieved from [Link]

- Google Patents (1999). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved from [Link]

-

National Council of Educational Research and Training (n.d.). Amines. Retrieved from [Link]

-

Wikipedia contributors (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Hua, D., & Xu, P. (2011). Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. Journal of Bioscience and Bioengineering, 112(6), 575-579.

-

Wikipedia contributors (2023). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors (2023). 1-Phenylethanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Razavi, S. M., et al. (2012). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Journal of Pharmaceutical and Biomedical Analysis, 66, 25-29.

-

MDPI (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

-

Taylor & Francis (n.d.). 1 phenylethanol – Knowledge and References. Retrieved from [Link]

Sources

- 1. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]

- 3. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoprenaline - Wikipedia [en.wikipedia.org]

- 5. anmfonline.org [anmfonline.org]

- 6. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 7. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

Technical Guide: Safety Data & Toxicity Profile of 2-Isopropylamino-1-phenyl-ethanol HCl

The following technical guide provides a comprehensive safety and toxicity profile for 2-Isopropylamino-1-phenyl-ethanol Hydrochloride , historically known in pharmacological literature as Nifenalol (or INPEA).

Common Name: Nifenalol HCl | Synonym: INPEA Hydrochloride CAS Registry Number: 10568-00-0 (Generic), 5704-60-9 (Nifenalol HCl)

Executive Summary

2-Isopropylamino-1-phenyl-ethanol HCl (Nifenalol) represents a foundational structure in the beta-adrenergic antagonist class. Unlike modern beta-blockers (e.g., Atenolol, Propranolol), it lacks the oxymethylene bridge (

Critical Hazard Alert: This compound is a potent bioactive amine. It acts as a competitive antagonist at

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1-Phenyl-2-(propan-2-ylamino)ethanol hydrochloride |

| Common Synonyms | Nifenalol HCl; INPEA HCl; ( |

| Molecular Formula | |

| Molecular Weight | 215.72 g/mol |

| CAS Number | 10568-00-0 (General); 5704-60-9 (Specific Isomer/Salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents |

Structural Architecture

The molecule consists of a phenyl ring directly attached to the chiral carbon of an ethanolamine backbone. The amine nitrogen is substituted with an isopropyl group, a critical motif for beta-receptor affinity.

Figure 1: Structural decomposition of Nifenalol HCl highlighting key pharmacophores.

Hazard Identification (GHS Classification)

Based on SAR analysis and historical toxicological data for Nifenalol and related phenylethanolamines.

GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

-

💀 (Skull and Crossbones) - Acute Toxicity

-

💔 (Health Hazard) - Target Organ Toxicity

-

Hazard Statements

| Code | Hazard Statement |

| H301 | Toxic if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H370 | Causes damage to organs (Cardiovascular System) (STOT-SE). |

| H361 | Suspected of damaging fertility or the unborn child. |

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Toxicological Profile

Mechanism of Action (Toxicity Source)

The primary toxicity of 2-Isopropylamino-1-phenyl-ethanol HCl stems from its pharmacological blockade of

- -Blockade (Heart): Reduces heart rate (negative chronotropy) and contractility (negative inotropy), leading to bradycardia and hypotension.

- -Blockade (Lungs): Prevents bronchodilation, posing a severe risk of bronchospasm, particularly in asthmatic models.

Figure 2: Pharmacological blockade pathway leading to observed toxicity.

Quantitative Toxicity Data

Historical data for Nifenalol (Free base/HCl) indicates significant acute toxicity via parenteral routes.

| Species | Route | LD50 Value | Source Reference |

| Mouse | Intraperitoneal (i.p.) | 186 mg/kg | Cayman Chem / MedKoo [1, 2] |

| Mouse | Intravenous (i.v.) | ~50-60 mg/kg | Estimated from SAR data [3] |

| Rat | Oral | >500 mg/kg | Estimated (lower bioavailability) |

Interpretation: An LD50 of 186 mg/kg (i.p.)[1] classifies the compound as Toxic (Category 3). While oral toxicity is typically lower due to first-pass metabolism, the potent cardiovascular effects require handling as a high-hazard substance.

Chronic & Reproductive Toxicity

-

Reproductive: Beta-blockers can cross the placenta and cause fetal bradycardia. Nifenalol has not been rigorously tested for teratogenicity in modern GLP studies, but should be treated as a Suspected Reproductive Toxicant (Category 2) .

-

Carcinogenicity: No specific data available. Related phenylethanolamines are generally not mutagenic.

Experimental Handling & Synthesis Safety

Synthesis Pathway Risks

Researchers synthesizing this compound typically utilize the ring-opening of styrene oxide with isopropylamine.

-

Styrene Oxide: Suspected carcinogen (Category 1B), Skin Sensitizer.

-

Isopropylamine: Extremely Flammable Liquid, Skin Corrosive (Category 1B).

-

Reaction: Exothermic. Requires controlled cooling.

Stability & Storage Protocol

-

Hygroscopicity: The HCl salt is moderately hygroscopic.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid state for >2 years if desiccated. Aqueous solutions are susceptible to oxidation at the benzylic position; prepare fresh.

Analytical Detection (HPLC-UV)

To verify purity or detect contamination:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [30:70 v/v].

-

Detection: UV @ 215 nm (Amine absorption) and 254 nm (Phenyl ring).

-

Retention Time: Expect elution earlier than Propranolol due to lower lipophilicity (LogP ~1.1 vs 3.0).

Emergency Response Protocols

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Do not use epinephrine (may cause unopposed alpha-stimulation); use atropine for bradycardia if necessary.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Transport to ER immediately.

Fire-Fighting

-

Hazardous Decomposition: Emits toxic fumes of Nitrogen Oxides (

) and Hydrogen Chloride ( -

Extinguishing Media: Alcohol-resistant foam, dry chemical, or

.

Spill Containment

-

Evacuate the area.

-

PPE: Wear Tyvek suit, nitrile gloves (double gloved), and N95/P100 respirator.

-

Neutralization: Absorb with inert material (vermiculite). Do not use strong oxidizers.

-

Disposal: Incinerate in a chemical waste incinerator equipped with an afterburner and scrubber.

References

-

Cayman Chemical. (2023). Safety Data Sheet: Nifenalol (hydrochloride). Link

-

MedKoo Biosciences. (2023).[2] Product Information: Nifenalol HCl.[3] Link

-

PubChem. (2025). Compound Summary: Nifenalol.[4][3][5][6] National Library of Medicine. Link

-

GuideChem. (2024). This compound Properties. Link

-

ChemicalBook. (2024). CAS 10568-00-0 Entry.[7][8][9][10] Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. medkoo.com [medkoo.com]

- 4. WO2005099699A1 - Combination of (s)-amlodipine and a beta-blocker, and methods for reducing hypertension - Google Patents [patents.google.com]

- 5. Nifenalol, diacetyl deriv. [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS Number List - 1 - Page 18601 - Chemicalbook [amp.chemicalbook.com]

- 10. 2-ИЗОПРОПИЛАМИНО-1-ФЕНИЛ-ЭТАНОЛ ГИДРОХЛОРИД | 10568-00-0 [chemicalbook.com]

Melting point and physical characteristics of 2-Isopropylamino-1-phenyl-ethanol hydrochloride

An In-Depth Technical Guide to the Melting Point and Physical Characteristics of 2-Isopropylamino-1-phenyl-ethanol Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical characteristics of this compound, with a primary focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for empirical characterization.

Introduction and Molecular Context

This compound is a substituted phenylethanolamine derivative. The core structure, phenylethanolamine, consists of a phenyl group attached to an ethanolamine backbone.[1][2] These compounds are structurally related to endogenous catecholamine neurotransmitters and have a history of use in pharmaceutical applications, often as adrenergic agonists.[2][3] The subject compound is specifically the hydrochloride salt of 2-Isopropylamino-1-phenyl-ethanol, a modification that enhances its stability and solubility in aqueous media, which is a common practice for amine-containing active pharmaceutical ingredients (APIs).[4]

Direct, publicly available data on the specific physical properties of this compound is limited. Therefore, this guide will leverage data from the parent compound, 2-Amino-1-phenylethanol, and its hydrochloride salt as a baseline, while discussing the anticipated influence of the N-isopropyl substitution. The primary focus will be on the robust experimental verification required in a research and development setting.

Core Physical Characteristics: A Comparative Analysis

The physical properties of a compound are dictated by its molecular structure. By examining the parent compound, we can establish a scientifically grounded hypothesis for the characteristics of its isopropyl derivative.

| Property | 2-Amino-1-phenylethanol (Parent Compound) | 2-Amino-1-phenylethanol HCl | 2-Isopropylamino-1-phenyl-ethanol HCl (Expected) |

| Molecular Formula | C₈H₁₁NO[1] | C₈H₁₁NO·HCl[2] | C₁₁H₁₇NO·HCl |

| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol | 215.72 g/mol |

| Appearance | Pale yellow or white solid[1][2] | Crystalline solid | Expected to be a white to off-white crystalline solid. |

| Melting Point | 56-58 °C | 212 °C[2] | Expected to be a sharp, high-temperature melt, likely differing from the parent HCl salt due to changes in crystal lattice energy. |

| Solubility | Water: ≥19.6 mg/mL, Ethanol: ≥11.25 mg/mL, DMSO: ≥23.2 mg/mL[5] | Freely soluble in water | Expected to have good aqueous solubility. Solubility in polar organic solvents is also anticipated. |

Expert Insights on Structural Influence:

-

N-Isopropyl Group: The addition of an isopropyl group in place of a hydrogen on the amine nitrogen introduces steric bulk and increases the molecular weight. This change will disrupt the intermolecular hydrogen bonding network present in the parent amine, but more importantly, it will alter the crystal packing of the hydrochloride salt. This alteration in the crystal lattice is the primary determinant of the melting point.

-

Hydrochloride Salt: The formation of the hydrochloride salt significantly increases the polarity and ionic character of the molecule. This leads to strong ionic interactions within the crystal lattice, resulting in a much higher melting point compared to the free base, a phenomenon clearly observed in the parent compound (56-58 °C vs. 212 °C).[2]

In-Depth Analysis of Melting Point

The melting point is a critical physical constant used to identify a compound and assess its purity. For a crystalline solid, it is the temperature at which the solid and liquid phases are in equilibrium. A pure substance will typically exhibit a sharp melting range of 1-2°C.

Causality Behind Melting Point Determination:

The choice of melting point as a primary characterization technique is based on its sensitivity to impurities. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a sharp, well-defined melting point is a strong indicator of high purity. For this compound, we anticipate a high melting point, characteristic of a stable salt with strong intermolecular forces.

Experimental Protocols for Physical Characterization

The following protocols are designed as self-validating systems, incorporating steps for calibration and verification to ensure data trustworthiness.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard USP <741> method for melting point determination.

-

Instrument Calibration:

-

Verify the performance of the melting point apparatus using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

-

The apparatus must be calibrated to ensure the temperature displayed accurately reflects the true temperature of the heating block.

-

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected decomposition point for several hours. Moisture can depress the melting point.

-

Grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle. This ensures efficient and uniform heat transfer.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm. Tightly packing the sample is crucial for accurate determination.

-

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Set an initial rapid heating rate (e.g., 10-20 °C/min) to approach the expected melting point quickly.

-

Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

-

-

Data Validation:

-

Perform the measurement in triplicate. The results should be in close agreement.

-

A melting range greater than 2°C may indicate the presence of impurities.

-

Protocol for Aqueous Solubility Determination

This protocol outlines a standard equilibrium solubility shake-flask method.

-

System Preparation:

-

Prepare a series of vials with a fixed volume of purified water (e.g., 10 mL).

-

Ensure the water is at a constant, recorded temperature (e.g., 25 °C) using a calibrated water bath.

-

-

Execution:

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation has been reached.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the vials to stand until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

-

-

Data Interpretation:

-

The determined concentration represents the equilibrium solubility of the compound in water at the specified temperature. Express the result in units such as mg/mL or mol/L.

-

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the physical and chemical characterization of a newly synthesized batch of an API like this compound.

Sources

- 1. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncert.nic.in [ncert.nic.in]

- 5. apexbt.com [apexbt.com]

- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Methodological & Application

Using 2-Isopropylamino-1-phenyl-ethanol hydrochloride in organic synthesis reactions

Executive Summary & Chemical Profile

2-Isopropylamino-1-phenyl-ethanol hydrochloride (CAS: 112211-92-4 for R-isomer; 4164-21-0 for racemate) is a pivotal

Beyond its role as a pharmaceutical reference standard, this compound serves as a versatile building block for:

-

Chiral Auxiliaries: Precursor to N-isopropyl-5-phenyloxazolidinones used in asymmetric alkylations.[1]

-

Ligand Design: A modular chiral ligand for enantioselective organometallic additions (e.g., diethylzinc additions).

-

Resolution Agents: A basic resolving agent for chiral acids, or conversely, a substrate for resolution via chiral acids (e.g., Mandelic acid).[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(Isopropylamino)-1-phenylethanol hydrochloride |

| Common Name | N-Isopropylphenylethanolamine HCl |

| Molecular Formula | C |

| Molecular Weight | 215.72 g/mol (salt); 179.26 g/mol (free base) |

| Chiral Center | C1 (Benzylic position) |

| Solubility | Soluble in water, ethanol, methanol; Free base soluble in DCM, EtOAc.[1][2][3] |

| pKa | ~9.5 (Secondary amine) |

Mechanistic Insight: The -Amino Alcohol Motif

The utility of 2-isopropylamino-1-phenyl-ethanol stems from the 1,2-amino alcohol chelation effect . In the presence of Lewis acids (Zn, B, Ti), the oxygen and nitrogen atoms form a rigid 5-membered chelate ring.[1] This rigidity is the basis for its use in asymmetric induction.[1]

Chelation & Reactivity Model (Graphviz)

The following diagram illustrates the divergent reactivity pathways of the scaffold:

Figure 1: Divergent synthetic pathways for the

Application Protocols

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Context: Industrial synthesis often yields the racemate.[1] This protocol, adapted from Sotalol manufacturing, isolates the enantiopure (R)-isomer using (S)-Mandelic acid.[1]

Reagents:

-

Racemic 2-Isopropylamino-1-phenyl-ethanol (10 g, 55.8 mmol)[1]

-

(S)-(+)-Mandelic acid (8.5 g, 55.8 mmol)[1]

-

Isopropanol (IPA)[1]

-

Sodium Hydroxide (2M aq)[1]

Step-by-Step Methodology:

-

Free-Basing: If starting with the HCl salt, dissolve 10 g in minimal water (20 mL).[1] Add 2M NaOH until pH > 11.[1] Extract with DCM (3 x 30 mL), dry over Na

SO -

Salt Formation: Dissolve the free base (racemate) in hot Isopropanol (50 mL). In a separate flask, dissolve (S)-(+)-Mandelic acid (1.0 eq) in hot IPA (30 mL).

-

Crystallization: Mix the hot solutions. Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt (R)-Amine

(S)-Acid is typically less soluble and will crystallize.[1] -

Filtration & Recrystallization: Filter the white solid. Recrystallize from IPA/Ethanol (1:1) to upgrade chiral purity (>99% ee).

-

Liberation: Suspend the purified salt in water/DCM. Basify with 2M NaOH. Separate the organic layer, dry, and concentrate to obtain enantiopure (R)-2-isopropylamino-1-phenyl-ethanol.[1]

Protocol B: Synthesis of N-Isopropyl-5-phenyl-2-oxazolidinone

Context: Oxazolidinones are stable protected forms of amino alcohols and serve as chiral auxiliaries (Evans-type analogs).

Reagents:

-

(R)-2-Isopropylamino-1-phenyl-ethanol (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

Triethylamine (0.1 eq, catalytic)[1]

Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amino alcohol (1.0 g) in anhydrous DCM (10 mL).

-

Addition: Add CDI (1.2 eq) in one portion. The reaction will evolve CO

gas.[1] -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexane).[1] The polar amino alcohol spot will disappear, replaced by a less polar spot (Oxazolidinone).[1] -

Workup: Quench with saturated NH

Cl solution. Extract with DCM.[1] Wash organic layer with water and brine.[1] -

Purification: Flash chromatography (Hexane/EtOAc 4:1).

-

Yield: Expect 85–95% of the cyclic carbamate.[1]

Protocol C: Asymmetric Addition of Diethylzinc to Benzaldehyde

Context: Using the compound as a chiral ligand to catalyze the formation of optically active secondary alcohols.[3]

Reagents:

-

Ligand: (R)-2-Isopropylamino-1-phenyl-ethanol (5 mol%)

-

Substrate: Benzaldehyde (1.0 mmol)[1]

-

Reagent: Diethylzinc (Et

Zn) (1.0 M in hexane, 2.0 mmol)[1] -

Solvent: Toluene (anhydrous)[1]

Methodology:

-

Catalyst Formation: In a Schlenk tube under Argon, dissolve the ligand (5 mol%) in Toluene (2 mL).[1]

-

Zinc Addition: Cool to 0°C. Add Et

Zn (2.0 eq) dropwise. Caution: Pyrophoric.[1] Stir for 20 minutes to form the Zinc-Aminoalkoxide chelate. -

Aldehyde Addition: Add Benzaldehyde (1.0 eq) slowly at 0°C.

-

Incubation: Stir at 0°C for 12 hours.

-

Quench: Carefully add 1M HCl to quench excess zinc and break the complex.[1]

-

Analysis: Extract with ether. Analyze conversion and ee% via Chiral HPLC (Chiralcel OD-H column).

-

Expected Outcome: Formation of (S)-1-phenylpropanol (if using R-ligand) with moderate-to-high enantioselectivity depending on solvent/temperature optimization.[1]

-

Analytical Standards & Impurity Profiling

In drug development (specifically for Sotalol), this compound is a critical impurity marker.[1]

| Impurity Type | Origin | Detection Method |

| Process Impurity | Incomplete sulfonation of the phenyl ring during Sotalol synthesis. | HPLC (C18, Phosphate buffer/MeOH) |

| Degradant | Des-sulfonamido degradation product (rare, requires reductive cleavage).[1] | LC-MS (ESI+) |

References

-

Sotalol Synthesis & Resolution

-

Oxazolidinone Synthesis

-

Asymmetric Catalysis (General Beta-Amino Alcohol Ligands)

-

Chemical Properties

Sources

Titration methods for assaying 2-Isopropylamino-1-phenyl-ethanol hydrochloride content

Application Note: High-Precision Titration Assays for 2-Isopropylamino-1-phenyl-ethanol Hydrochloride

Executive Summary

This compound (also known as N-isopropyl-1-phenyl-2-aminoethanol HCl) is a critical secondary amine intermediate, structurally analogous to beta-blockers such as Sotalol and sympathomimetics like Isoproterenol. Its precise assay is essential for establishing the purity of active pharmaceutical ingredients (APIs) and monitoring synthetic pathways.

Because this compound exists as a hydrochloride salt of a weak base, direct aqueous acid-base titration is not feasible. This guide details two complementary, self-validating methodologies to assay the content with high specificity:

-

Method A (Preferred): Argentometric Potentiometric Titration (Assays the Chloride counter-ion).

-

Method B (Specific): Non-Aqueous Acidimetry (Assays the Amine cation).

Chemical Properties & Rationale[1][2][3][4][5][6][7]

-

Chemical Name: this compound

-

Molecular Formula:

-

Molecular Weight: 215.72 g/mol

-

Structure: A secondary amine adjacent to a phenyl-ethanol backbone.

-

pKa: ~8.90 (Amine protonation).

Analytical Challenge:

In aqueous solution, the hydrochloride salt dissociates into the protonated amine (

The Solution:

-

Strategy 1 (Anion Focus): Quantify the

stoichiometry using Silver Nitrate ( -

Strategy 2 (Cation Focus): Use a non-aqueous solvent (Glacial Acetic Acid) to enhance the basicity of the amine, allowing displacement titration with Perchloric Acid (

).

Method A: Potentiometric Argentometric Titration

This method is recommended for routine QC due to its high precision, automation potential, and avoidance of toxic mercury salts.

Principle

The chloride ion is precipitated by silver ions. The endpoint is detected potentiometrically using a silver billet electrode.

Reagents & Equipment

-

Titrant: 0.1 N Silver Nitrate (

) VS (Volumetric Standard). -

Solvent: High-purity Water / dilute Nitric Acid (

). -

Electrode: Silver Billet Electrode (or Ag/AgCl combination electrode with salt bridge).

-

Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).

Protocol

-

Preparation: Accurately weigh ~200 mg of the sample into a 250 mL beaker.

-

Dissolution: Add 50 mL of deionized water and 1 mL of 2M Nitric Acid (to prevent carbonate interference and stabilize AgCl).

-

Setup: Immerse the Silver electrode. Ensure the stirring speed is moderate (vigorous stirring can disrupt the precipitate near the sensor).

-

Titration: Titrate with 0.1 N

. -

Detection: Monitor the potential (mV). The endpoint is the inflection point (maximum of the first derivative

).

Calculation

- : Volume of titrant at endpoint (mL)

-

: Normality of

-

: Equivalence factor (21.572 mg/mL for

- : Weight of sample (mg)

Method B: Non-Aqueous Acidimetric Titration

This method directly assays the organic amine content. Note: This method typically requires Mercuric Acetate to sequester the chloride ion, which is hazardous. Strict safety protocols are required.

Principle

In glacial acetic acid, the weak base character of the amine is enhanced. However, the hydrochloride anion (

Reagents

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid (Anhydrous).

-

Additive: Mercuric Acetate Solution (6% w/v in Glacial Acetic Acid).

-

Indicator: Crystal Violet (Visual) or Glass pH Electrode (Potentiometric).

Protocol

-

Preparation: Weigh ~200 mg of sample into a titration flask.

-

Dissolution: Add 50 mL of Glacial Acetic Acid. Sonicate if necessary to ensure complete dissolution.

-

Sequestration: Add 10 mL of Mercuric Acetate solution. Warning: Toxic.[1]

-

Titration: Titrate with 0.1 N Perchloric Acid.

-

Visual: End point is the transition from violet to blue-green.

-

Potentiometric: Plot mV vs. mL; determine inflection point.

-

-

Blank: Perform a blank titration on the solvents (Acetic Acid + Mercuric Acetate) and subtract this volume.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both methods.

Figure 1: Decision tree and reaction logic for assaying 2-Isopropylamino-1-phenyl-ethanol HCl.

Data Comparison & Validation

| Feature | Method A (Argentometric) | Method B (Non-Aqueous) |

| Target Analyte | Chloride Counter-ion ( | Amine Cation ( |

| Precision (RSD) | ||

| Interferences | Other Halides (Br, I) | Moisture, other bases |

| Safety Profile | High (Aqueous, Silver salts) | Low (Uses Mercury & Perchlorates) |

| Primary Standard | NaCl (Sodium Chloride) | KHP (Potassium Hydrogen Phthalate) |

Self-Validating System: To ensure data integrity, it is recommended to perform Method A first. If the result is 99.5%+, Method B can be skipped for routine batches. If Method A fails or shows discrepancies, Method B must be performed to distinguish between "incorrect salt formation" (stoichiometry issue) and "impurity presence" (organic purity issue).

References

-

United States Pharmacopeia (USP) . General Chapter <541> Titrimetry. USP-NF. (Standard guidance on Non-aqueous titration of amine hydrochlorides).

-

European Pharmacopoeia (Ph. Eur.) . 2.5.[2]11. Complexometric Titrations / 2.5.12. Semi-micro Determination of Water. (Standard guidance on potentiometric endpoints).

-

Metrohm Application Bulletin . Titer determination in potentiometry. (Protocols for standardizing AgNO3 and HClO4).

-

Kocaoba, S., et al. "Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines." Reviews in Analytical Chemistry, 2008. (Validation of non-aqueous amine behavior).

-

PubChem . Phenylethanolamine Compound Summary. National Library of Medicine. (Chemical structure and property verification).

Sources

Troubleshooting & Optimization

Overcoming hygroscopic challenges in 2-Isopropylamino-1-phenyl-ethanol hydrochloride weighing

Topic: Precision Weighing of 2-Isopropylamino-1-phenyl-ethanol Hydrochloride

Executive Summary & Chemical Context

The Challenge: this compound is a secondary amine salt. Like many phenylethanolamine derivatives, the hydrochloride counter-ion provides solubility but introduces significant hygroscopicity .

The Mechanism: The crystal lattice energy of the hydrochloride salt is often lower than the hydration energy released when water molecules bind to the surface. Consequently, the solid actively strips moisture from the atmosphere to form a hydrate or, in severe cases, deliquesce into a solution.

Impact on Data:

-

Stoichiometric Error: Absorbed water adds "dead mass," leading to under-dosing of the active molar quantity.

-

Physical Instability: Clumping prevents free-flowing transfer, increasing spill risks.

-

Drifting Baselines: The balance readout never stabilizes as mass continuously increases during the measurement window.

Environmental Control: The Humidity-Static Paradox

Before opening the bottle, you must stabilize the environment.[1] There is a critical trade-off between moisture control and static electricity.

| Parameter | Optimal Range | The "Why" | Mitigation Strategy |

| Relative Humidity (RH) | 20% – 40% | >40% accelerates moisture uptake. <20% induces severe static charge. | Use a localized desiccator or glove bag if lab RH >45%. |

| Static Control | Neutral | Dry air acts as an insulator, trapping charge on the weighing vessel and the crystals. | Mandatory: Use an ionizing blower or Polonium-210 anti-static strip. |

| Temperature | Ambient (±0.5°C) | Temperature differentials cause convection currents (buoyancy errors). | Equilibrate the reagent bottle to room temp for 2 hours before opening. |

Core Protocol: Weighing by Difference

Do not use direct weighing (adding solid to an open boat on the balance).[2] The surface area exposure is too high, and the time required allows for significant moisture uptake.

The "Weighing by Difference" Standard Operating Procedure (SOP):

-

Prepare: Dry a glass weighing bottle (with a ground-glass stopper) in an oven; cool in a desiccator.

-

Load: Transfer an excess of 2-Isopropylamino-1-phenyl-ethanol HCl into the bottle outside the balance. Close the stopper immediately.

-

Initial Weigh (

): Place the closed bottle on the balance. Tare is not used here; record the total mass. -

Transfer: Remove the bottle, open it, and pour/tap the estimated amount into your receiving vessel (flask/reactor). Do not use a spatula if possible to avoid surface contamination.

-

Final Weigh (

): Immediately recap the bottle and place it back on the balance. Record the remaining mass.[3][4][5][6] -

Calculate:

.

Workflow Visualization

Figure 1: The "Weighing by Difference" workflow minimizes the time the hygroscopic solid is exposed to ambient air, ensuring the recorded weight reflects the dry mass inside the bottle, not the hydrated mass on the balance pan.

Troubleshooting Guide & FAQs

Scenario A: The Balance Readout Won't Stabilize (Drifting)

Q: The numbers keep going up. When do I record the value?

-

Diagnosis: This is the hallmark of hygroscopicity. The sample is absorbing water vapor in real-time.

-

Solution: Stop Direct Weighing immediately. Switch to Weighing by Difference (see Section 3). If you are already weighing by difference and the closed bottle is drifting, your stopper seal is compromised, or the bottle is colder than the room (condensation).

Scenario B: The Powder is "Jumping" or Sticking to the Spatula

Q: The powder flies off the spatula or sticks to the glass wall. Is it magnetic?

-

Diagnosis: No, it is Electrostatic Charge . This is common with amine salts in low-humidity environments (<30% RH).

-

Solution:

-

Discharge: Pass the weighing boat and spatula through an ionizing field (e.g., Zerostat gun or benchtop ionizer) before use.

-

Material: Switch from plastic weighing boats (insulators) to metal weighing boats or conductive glass.

-

Grounding: Ensure the balance is grounded.

-

Scenario C: Clumped Reagent

Q: The reagent in the source bottle is a hard block. Can I grind it?

-

Diagnosis: The container was likely stored improperly, and moisture has caused partial deliquescence followed by recrystallization (caking).

-

Solution:

-